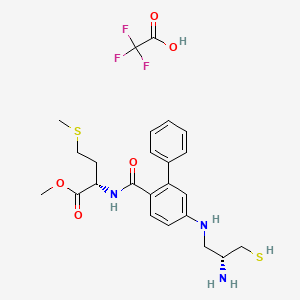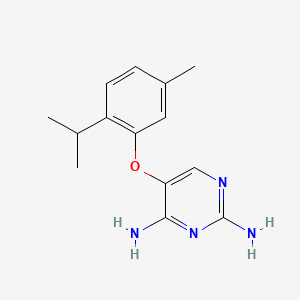
TC-P 262
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TC-P 262 is a potent inhibitor of the P2X3 receptor, a type of ion channel that is activated by extracellular adenosine triphosphate (ATP). This compound has shown significant potential in the research of conditions such as rheumatoid arthritis, chronic cough, and pain . The chemical structure of this compound is represented by the formula C14H18N4O, and it has a molecular weight of 258.32 g/mol .
Mechanism of Action
Target of Action
The primary target of 5-(5-Methyl-2-Propan-2-ylphenoxy)pyrimidine-2,4-diamine, also known as TC-P 262, is the P2X3 receptor . The P2X3 receptor is a type of purinergic receptor for ATP that plays a significant role in pain perception, inflammation, and possibly also in taste perception .
Mode of Action
This compound acts as a potent inhibitor of the P2X3 receptor . It binds to the P2X3 receptor, thereby inhibiting its function . This inhibition can help in the management of conditions like rheumatoid arthritis, cough, and pain .
Result of Action
By inhibiting the P2X3 receptor, this compound can potentially alleviate symptoms associated with conditions like rheumatoid arthritis, cough, and pain . The exact molecular and cellular effects of this compound’s action will depend on the specific context in which it is used.
Preparation Methods
The synthesis of TC-P 262 involves several steps, starting with the preparation of the key intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of Substituents: Various substituents are introduced to the pyrimidine ring through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the desired product in high purity.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and other advanced manufacturing techniques to enhance yield and purity.
Chemical Reactions Analysis
TC-P 262 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound, leading to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace substituents on the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TC-P 262 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the P2X3 receptor and its role in various physiological processes.
Biology: In biological research, this compound is used to investigate the signaling pathways involving the P2X3 receptor and its impact on cellular functions.
Medicine: this compound has potential therapeutic applications in the treatment of conditions such as rheumatoid arthritis, chronic cough, and pain. It is used in preclinical studies to evaluate its efficacy and safety.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs targeting the P2X3 receptor.
Comparison with Similar Compounds
TC-P 262 is unique in its high selectivity and potency as a P2X3 receptor inhibitor. Similar compounds include:
AF-353: Another potent P2X3 receptor inhibitor with similar applications in pain and inflammation research.
Suramin: A non-selective P2X receptor antagonist that has been used in various research applications.
Pyridoxalphosphate-6-azophenyl-2’,4’-disulfonic acid tetrasodium salt (PPADS): Another non-selective P2X receptor antagonist used in research.
This compound stands out due to its specificity for the P2X3 receptor, making it a valuable tool for studying this receptor’s role in various physiological and pathological conditions.
Properties
IUPAC Name |
5-(5-methyl-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-8(2)10-5-4-9(3)6-11(10)19-12-7-17-14(16)18-13(12)15/h4-8H,1-3H3,(H4,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKSAPLZNJXYRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CN=C(N=C2N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride](/img/structure/B560218.png)
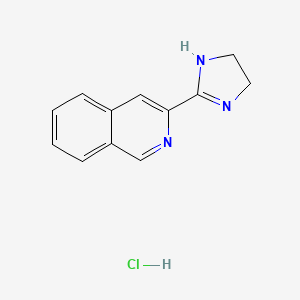
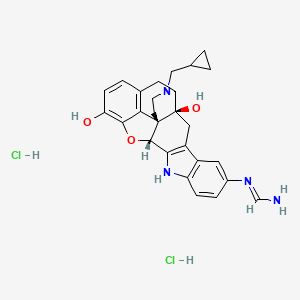
![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)

![[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid](/img/structure/B560225.png)
![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B560229.png)
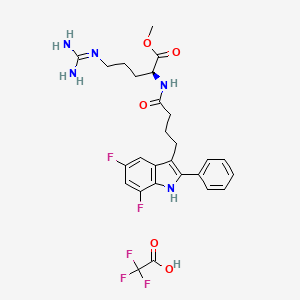
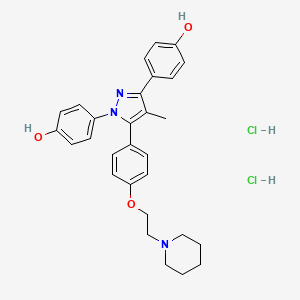
![ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560232.png)


